molecular formula C9H10 B1347348 cis-Propenylbenzene CAS No. 766-90-5

cis-Propenylbenzene

Cat. No. B1347348
CAS RN: 766-90-5
M. Wt: 118.18 g/mol
InChI Key: QROGIFZRVHSFLM-KXFIGUGUSA-N
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Patent
US05182246

Procedure details

In 1.0 ml of DME were heated 1.0 mmol of 1-phenyl-1-propyne and 0.01 mmol of tetraethylammonium μ-hydride-bis(pentacarbonylchromium(O)) at 100° C. and at a hydrogen pressure of 50 atm for 13 hours with stirring. GLC analysis of the reaction mixture revealed that propylbenzene and β-methylstyrene were produced in a yield of 46% and 10%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
tetraethylammonium μ-hydride-bis(pentacarbonylchromium(O))
Quantity
0.01 mmol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H].C(C1C=CC=CC=1)CC>COCCOC>[CH3:9][CH:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=CC=CC=C1
Step Three
Name
Quantity
1 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC
Name
tetraethylammonium μ-hydride-bis(pentacarbonylchromium(O))
Quantity
0.01 mmol
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05182246

Procedure details

In 1.0 ml of DME were heated 1.0 mmol of 1-phenyl-1-propyne and 0.01 mmol of tetraethylammonium μ-hydride-bis(pentacarbonylchromium(O)) at 100° C. and at a hydrogen pressure of 50 atm for 13 hours with stirring. GLC analysis of the reaction mixture revealed that propylbenzene and β-methylstyrene were produced in a yield of 46% and 10%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
tetraethylammonium μ-hydride-bis(pentacarbonylchromium(O))
Quantity
0.01 mmol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H].C(C1C=CC=CC=1)CC>COCCOC>[CH3:9][CH:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=CC=CC=C1
Step Three
Name
Quantity
1 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC
Name
tetraethylammonium μ-hydride-bis(pentacarbonylchromium(O))
Quantity
0.01 mmol
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05182246

Procedure details

In 1.0 ml of DME were heated 1.0 mmol of 1-phenyl-1-propyne and 0.01 mmol of tetraethylammonium μ-hydride-bis(pentacarbonylchromium(O)) at 100° C. and at a hydrogen pressure of 50 atm for 13 hours with stirring. GLC analysis of the reaction mixture revealed that propylbenzene and β-methylstyrene were produced in a yield of 46% and 10%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
tetraethylammonium μ-hydride-bis(pentacarbonylchromium(O))
Quantity
0.01 mmol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H].C(C1C=CC=CC=1)CC>COCCOC>[CH3:9][CH:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=CC=CC=C1
Step Three
Name
Quantity
1 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC
Name
tetraethylammonium μ-hydride-bis(pentacarbonylchromium(O))
Quantity
0.01 mmol
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.